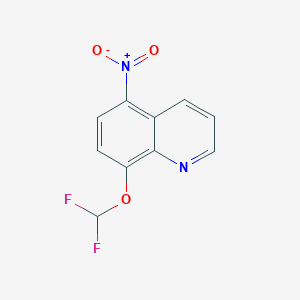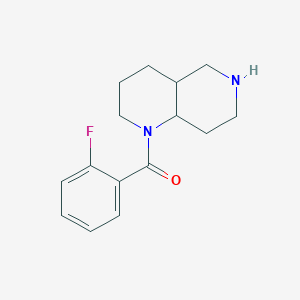
1-(5-Methylpyridin-2-yl)benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyridin-2-yl)benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and methylpyridine. Benzotriazole is known for its applications in corrosion inhibition, while methylpyridine is a derivative of pyridine, a basic heterocyclic organic compound. The fusion of these two structures imparts unique chemical and physical properties to this compound, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyridin-2-yl)benzotriazole typically involves the reaction of 5-methyl-2-pyridylamine with benzotriazole under specific conditions. One common method includes:
Diazotization: The amine group of 5-methyl-2-pyridylamine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with benzotriazole in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyridin-2-yl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the methylpyridine ring.
Reduction: Reduced forms of the benzotriazole moiety.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
1-(5-Methylpyridin-2-yl)benzotriazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor and in the development of advanced materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to participate in π-π stacking interactions and hydrogen bonding allows it to bind effectively to biological targets, modulating their activity.
Comparison with Similar Compounds
Benzotriazole: Known for its corrosion inhibition properties.
Methylpyridine: A basic heterocyclic compound with various industrial applications.
Benzimidazole: Shares structural similarities with benzotriazole and is used in pharmaceuticals.
Uniqueness: 1-(5-Methylpyridin-2-yl)benzotriazole is unique due to the combination of benzotriazole and methylpyridine structures, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)benzotriazole |
InChI |
InChI=1S/C12H10N4/c1-9-6-7-12(13-8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3 |
InChI Key |
ZFSVJMLZSZJUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


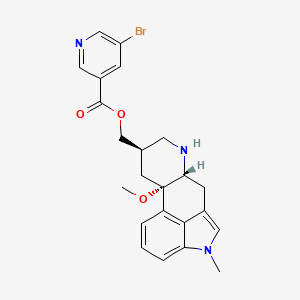
![[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13430205.png)
![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)


![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)
![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
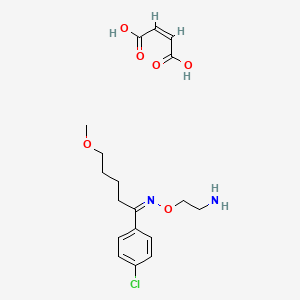

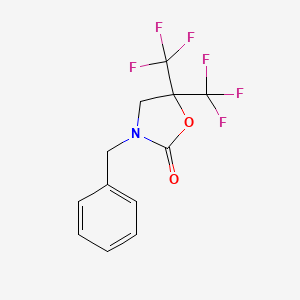
![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)

